molecular formula C21H39N3O B4533148 N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide

N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide

Cat. No. B4533148
M. Wt: 349.6 g/mol
InChI Key: UAWHPCCIKUMSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide, commonly known as CPP-115, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysregulation has been linked to various neurological and psychiatric disorders. In

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the research areas include:
1. Epilepsy: N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is a key neurotransmitter involved in the regulation of seizures, and its dysregulation has been linked to epilepsy. CPP-115 has been shown to increase N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide levels in the brain and reduce seizure activity in animal models of epilepsy.
2. Addiction: N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is also involved in the reward system of the brain, and its dysregulation has been linked to addiction. CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
3. Anxiety and Depression: N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is known to have anxiolytic and antidepressant effects, and its dysregulation has been linked to anxiety and depression. CPP-115 has been shown to increase N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide levels in the brain and reduce anxiety and depressive-like behavior in animal models.

Mechanism of Action

CPP-115 is a potent and selective inhibitor of N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide-AT, which is responsible for the breakdown of N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide in the brain. By inhibiting N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide-AT, CPP-115 increases the levels of N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide in the brain, leading to increased inhibitory neurotransmission and reduced neuronal activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to have various biochemical and physiological effects, including:
1. Increased N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide levels in the brain: CPP-115 has been shown to increase N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide levels in the brain by inhibiting N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide-AT.
2. Reduced neuronal activity: Increased N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide levels lead to increased inhibitory neurotransmission and reduced neuronal activity.
3. Anticonvulsant effects: CPP-115 has been shown to reduce seizure activity in animal models of epilepsy.
4. Anxiolytic and antidepressant effects: CPP-115 has been shown to reduce anxiety and depressive-like behavior in animal models.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective inhibitor: CPP-115 is a potent and selective inhibitor of N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide-AT, which makes it a useful tool for studying the role of N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide in various neurological and psychiatric disorders.
2. Potent: CPP-115 is a potent inhibitor of N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide-AT, which means that lower doses can be used to achieve the desired effect.
3. Water-soluble: CPP-115 is water-soluble, which makes it easy to administer and study in animal models.
Limitations:
1. Limited solubility in organic solvents: CPP-115 has limited solubility in organic solvents, which can make it difficult to use in certain lab experiments.
2. Limited stability: CPP-115 has limited stability in solution, which means that it needs to be stored and handled carefully to maintain its potency.
3. Limited bioavailability: CPP-115 has limited bioavailability, which means that it may not be effective when administered orally.

Future Directions

CPP-115 has shown promising results in various preclinical studies, and there are several future directions for research, including:
1. Clinical trials: CPP-115 needs to be tested in clinical trials to determine its safety and efficacy in humans.
2. Combination therapy: CPP-115 may be used in combination with other drugs to enhance its therapeutic effects.
3. Novel formulations: Novel formulations of CPP-115 may be developed to improve its bioavailability and stability.
4. Mechanistic studies: Further mechanistic studies are needed to fully understand the role of N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide in various neurological and psychiatric disorders and the potential therapeutic effects of CPP-115.
Conclusion:
In conclusion, CPP-115 is a novel compound that has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. CPP-115 is a potent and selective inhibitor of N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide-AT, which increases N-(3-cyclopentylpropyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide levels in the brain and reduces neuronal activity. CPP-115 has several advantages and limitations for lab experiments, and there are several future directions for research. Further studies are needed to fully understand the potential therapeutic effects of CPP-115 and its role in various neurological and psychiatric disorders.

properties

IUPAC Name

N-(3-cyclopentylpropyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N3O/c1-22-15-11-20(12-16-22)24-14-6-10-19(17-24)21(25)23(2)13-5-9-18-7-3-4-8-18/h18-20H,3-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWHPCCIKUMSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)C(=O)N(C)CCCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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